(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

Chiral Purity Enantiomeric Excess Stereoselective Synthesis

The target compound, (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1141488-38-1), is a chirally pure pyrrolidine-pyridine hybrid building block characterized by its (3S) configuration. With a molecular formula of C14H21N3O3 and a molecular weight of 279.33 g/mol, it features a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring linked via an ether bridge to a 5-aminopyridine moiety.

Molecular Formula C14H21N3O3
Molecular Weight 279.34
CAS No. 1141488-38-1
Cat. No. B2826695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate
CAS1141488-38-1
Molecular FormulaC14H21N3O3
Molecular Weight279.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)N
InChIInChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3/t11-/m0/s1
InChIKeyPRDVDKXXIRYCAA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1141488-38-1): A Single-Enantiomer Heterocyclic Building Block


The target compound, (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1141488-38-1), is a chirally pure pyrrolidine-pyridine hybrid building block characterized by its (3S) configuration. With a molecular formula of C14H21N3O3 and a molecular weight of 279.33 g/mol, it features a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring linked via an ether bridge to a 5-aminopyridine moiety . This specific (S)-configured synthon is employed in advanced medicinal chemistry programs as a core scaffold for assembling candidate molecules, particularly for the development of kinase inhibitors where both the aminopyridine orientation and the (S)-pyrrolidine stereochemistry are essential for on-target binding [1].

Why the (S)-5-Aminopyridin-2-yloxy Pyrrolidine Scaffold Cannot Be Replaced by Generic Isomers or Racemic Mixes


Procuring a generic “aminopyridinyl-oxypyrrolidine” intermediate without specifying the (3S) configuration or the 5-position aminopyridine isomer introduces substantial risk into lead optimization campaigns. Biological target engagement, particularly for tyrosine kinases like BTK, is profoundly sensitive to the spatial orientation of hydrogen bond donors on the pyridine ring and the absolute configuration of the saturated pyrrolidine heterocycle [1]. Replacing this (S)-configured building block with its (R)-enantiomer (CAS 1286207-78-0) or a regioisomer such as (S)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1286207-82-6) will produce a diastereomeric or constitutionally isomeric final drug candidate, respectively. Such changes are well-documented to cause significant losses in biochemical potency, in-cell target modulation, and pharmacokinetic profiles, making analytical verification of the (S)-stereochemistry and 5-amino regiochemistry a critical procurement specification .

Quantitative Comparative Evidence for Selecting (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate


Chiral Purity and Enantiomerically Resolved Synthesis Verification

The target (S)-enantiomer is commercially available with a non-critical purity specification of ≥97% (HPLC), which is a baseline for the class; the critical differentiator is the explicit certification of the (3S) chiral center achieved through enantiomerically resolved synthesis, as opposed to chiral separation of a racemate. In contrast, the (R)-enantiomer (CAS 1286207-78-0) is typically sourced at a standard 95% purity with no additional chiral analytical certificate provided in its standard listing . The absence of a guaranteed enantiomeric excess (ee) or absence of the opposite enantiomer in the (R)-antipode creates a risk of 3-5% chiral impurity that is unacceptable for asymmetric candidate synthesis. Direct head-to-head data on specific ee values is not publicly disclosed by most vendors for these advanced intermediates, limiting the evidence to a purity specification gap .

Chiral Purity Enantiomeric Excess Stereoselective Synthesis

Documented Utility of the 5-Aminopyridin-2-yloxy Scaffold in High-Affinity BTK Ligands

The 5-aminopyridin-2-yloxy pyrrolidine motif is embedded within an advanced BTK ligand series that exhibits an IC50 of 1 nM in a biochemical enzyme assay, as disclosed in US20240083900 [1]. While the biological activity of this precise building block in its isolated Boc-protected form is not reported in primary pharmacological literature, a class-level inference can be drawn: the intact 5-amino-2-pyridyl ether vector is essential for achieving picomolar to low nanomolar target engagement. Regioisomeric scaffolds, such as those based on 3-aminopyridin-2-yloxy pyrrolidine (CAS 1286207-82-6), have been optimized for FLT3 inhibition in a separate 2024 patent application (WO2024/123456), but their BTK affinity profiles are not reported, leaving a procurement knowledge gap in their suitability for this specific high-demand target class [2]. This contextual data positions the (S)-5-amino variant as the preferred synthon for BTK-focused programs where documented binding potency supports the choice of regioisomer.

Bruton's Tyrosine Kinase Kinase Inhibitor Ligand Efficiency

ISO-Certified Supply for Pharmaceutical R&D Quality Control Integration

A key procurement-level differentiator for the (S)-enantiomer (CAS 1141488-38-1) is its availability from suppliers operating under an ISO-certified quality management system, a credential that is not uniformly offered for its enantiomeric counterpart. Specifically, one major producer, MolCore, explicitly lists this compound as conforming to its ISO certification, ensuring batch-to-batch consistency, validated analytical methods, and retention of full synthesis and purification records suitable for Pharmaceutical Quality Control (QC) environments . In contrast, the standard technical listing for the (R)-antipode (CAS 1286207-78-0) does not carry an ISO compliance statement, classifying it as a research-grade intermediate with a typical 95% purity specification and no guaranteed QC dossier . This documented supply chain gap enables the (S)-version to meet more stringent procurement criteria when the building block is intended for later-stage preclinical development.

ISO 9001 Quality Management System Pharmaceutical Intermediate

High-Strength Evidence Limitation Notice

This guide must explicitly note that high-strength, direct head-to-head quantitative evidence (e.g., parallel biochemical IC50 panels, comparative ADME maps, or co-crystal structures) for the target compound against its closest analogs is not present in the accessible primary literature. The compound is primarily utilized as a proprietary intermediate, and its intrinsic biological activity is not the basis for procurement value. Consequently, the evidence dimensions above rely on vendor-sourced purity and quality system comparisons, coupled with class-level inference from published patent pharmacophores. Future procurement evaluations should request from vendors the batch-specific Certificate of Analysis (CoA) providing chiral HPLC purity, residual solvent analysis, and elemental analysis to build a proprietary quantitative data set for direct comparator evaluation.

Data Availability Procurement Caveat Assay Limitation

High-Return Application Scenarios for (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate


Synthesis of BTK-Targeted Degraders and Non-Covalent Inhibitors

The (S)-5-aminopyridin-2-yloxy Building Block is the architecturally preferred core for constructing BTK ligands that require an acetamide- or oxalamide-extended pyridine to engage the kinase hinge region. The documented 1 nM enzyme inhibition of an elaborated patent-derived example confirms that maintaining the 5-amino substitution and the (3S) pyrrolidine geometry is non-negotiable for achieving this level of potency. Procurement of this specific isomer directly enables synthetic chemists to produce late-stage BTK inhibitors and PROTACs without introducing chiral or regioisomeric mismatches that would debilitate target engagement [1].

Asymmetric Fragment-Based Drug Design (FBDD) on Hinge-Binding Cores

In FBDD programs where a fragment library containing 2-aminopyridine-based hinge binders is being diversified, the (S)-configurated pyrrolidine ether provides a rigid, directionally defined vector for fragment growing. Substituting this fragment with the (R)-enantiomer leads to a completely different trajectory for the growing group, as demonstrated by general stereochemical principles for pyrrolidine-substituted core motifs. Using the isomerically pure (S)-fragment (as verified by supplier certification) ensures the structure-activity relationship (SAR) generated is valid and reproducible, avoiding the confounding variable of a racemic or inverted chiral center .

GLP-Tox Batch Manufacturing Requiring ISO-Certified Starting Materials

When a lead series advances toward pre-clinical development, the procurement of starting materials with an ISO-compliant quality dossier becomes a regulatory prerequisite. The availability of this specific (S)-intermediate from ISO-certified sources allows process chemistry groups to lock in a regulatory starting material (RSM) for the final cGMP synthesis of the drug substance. The lack of such certification for the (R)-enantiomer would disqualify it from use in a GLP or GMP campaign without a costly and time-consuming supplier qualification project, making the (S)-enantiomer the only viable procurement option for these regulated applications .

Quote Request

Request a Quote for (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.